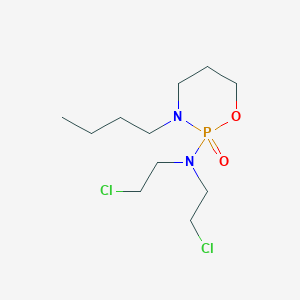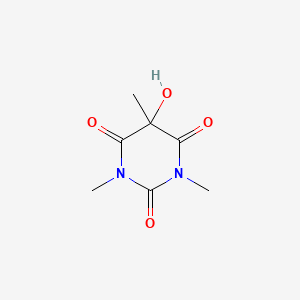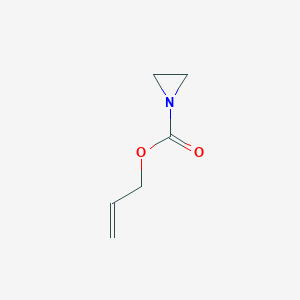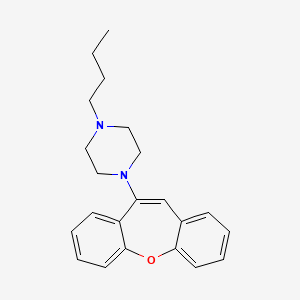
Benz(3,4)indolo(1,2-a)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(3,4)indolo(1,2-a)benzimidazole is a complex heterocyclic compound that features a fusion of benzene, indole, and benzimidazole rings. This unique structure imparts significant chemical stability and diverse biological activities, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(3,4)indolo(1,2-a)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzimidazole with indole derivatives under acidic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, including continuous flow reactors. These methods ensure consistent product quality and yield while minimizing reaction times and resource consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(3,4)indolo(1,2-a)benzimidazole undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced or modified biological activities .
Applications De Recherche Scientifique
Benz(3,4)indolo(1,2-a)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with DNA.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Benz(3,4)indolo(1,2-a)benzimidazole involves its interaction with various molecular targets, including enzymes and DNA. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the indole fusion.
Indole: Contains the indole moiety but not the benzimidazole ring.
Indolo(2,3-a)pyrrolo(3,4-c)carbazole: Another complex heterocyclic compound with similar biological activities.
Uniqueness
Benz(3,4)indolo(1,2-a)benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and allows for diverse functionalization, making it a versatile compound in various research applications .
Propriétés
Numéro CAS |
20620-82-0 |
|---|---|
Formule moléculaire |
C17H10N2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2,9-diazapentacyclo[9.7.1.02,10.03,8.015,19]nonadeca-1(18),3,5,7,9,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C17H10N2/c1-2-9-14-13(8-1)18-17-12-7-3-5-11-6-4-10-15(16(11)12)19(14)17/h1-10H |
Clé InChI |
ISINGYZTIIWJRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C4=CC=CC5=C4C3=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)






